icosanoate;iron(3+)
Description
Icosanoate;iron(3+) refers to a coordination complex or salt formed between iron(III) cations (Fe³⁺) and icosanoate anions (C₁₉H₃₉COO⁻). Icosanoate esters, such as ethyl icosanoate, are naturally occurring fatty acid derivatives found in algae and dairy products . Iron(III) salts, on the other hand, are widely used in industrial catalysis, materials science, and pharmaceuticals due to their redox activity and stability .
Properties
CAS No. |
99116-28-6 |
|---|---|
Molecular Formula |
C60H117FeO6 |
Molecular Weight |
990.4 g/mol |
IUPAC Name |
icosanoate;iron(3+) |
InChI |
InChI=1S/3C20H40O2.Fe/c3*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22;/h3*2-19H2,1H3,(H,21,22);/q;;;+3/p-3 |
InChI Key |
KZMFQYOQSAFJLR-UHFFFAOYSA-K |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCCCC(=O)[O-].[Fe+3] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of icosanoate;iron(3+) typically involves the reaction of icosanoic acid with an iron(3+) salt, such as iron(III) chloride. The reaction can be carried out in an organic solvent, such as ethanol or methanol, under reflux conditions. The general reaction is as follows:
3 R-COOH+FeCl3→Fe(R-COO)3+3 HCl
where R-COOH represents icosanoic acid. The reaction mixture is then cooled, and the product is precipitated out, filtered, and purified .
Industrial Production Methods
Industrial production of icosanoate;iron(3+) may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the consistency and purity of the final product. Techniques such as crystallization, filtration, and drying are commonly used in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Icosanoate;iron(3+) can undergo various chemical reactions, including:
Oxidation: The iron(3+) ion can participate in redox reactions, where it can be reduced to iron(2+) while oxidizing other species.
Substitution: The icosanoate ligands can be substituted by other ligands in coordination chemistry reactions.
Complexation: The iron(3+) ion can form complexes with other ligands, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in reactions involving icosanoate;iron(3+) include reducing agents (e.g., sodium borohydride), oxidizing agents (e.g., hydrogen peroxide), and various ligands (e.g., amines, phosphines). Reaction conditions may vary depending on the desired outcome, but typical conditions include ambient temperature and pressure, with solvents such as water, ethanol, or methanol .
Major Products Formed
The major products formed from reactions involving icosanoate;iron(3+) depend on the specific reaction conditions and reagents used. For example, reduction reactions may yield iron(2+) complexes, while substitution reactions may result in new iron(3+) complexes with different ligands.
Scientific Research Applications
Nutritional Applications
Iron Bioavailability : One of the primary applications of icosanoate;iron(3+) is in dietary formulations aimed at enhancing iron bioavailability. Studies suggest that the fatty acid coordination may improve iron absorption in biological systems, which is crucial for addressing iron deficiency anemia, particularly in populations with limited access to iron-rich foods .
Dietary Supplements : The compound's potential use as an ingredient in nutritional supplements is significant due to its ability to provide a source of bioavailable iron while also contributing beneficial fatty acids. This dual action can be particularly advantageous in formulations targeting specific health outcomes related to iron metabolism .
Biological Interactions
Research on the interactions between icosanoate;iron(3+) and biological molecules is essential for understanding its potential roles in cellular processes. These interactions may influence:
- Membrane Dynamics : The long-chain nature of icosanoate may enhance interactions with lipid membranes, potentially affecting cellular uptake and bioactivity .
- Protein Binding : Studies are ongoing to assess how this compound interacts with proteins and nucleic acids, which could reveal new insights into its biological functions .
Case Study 1: Nutritional Efficacy
A study evaluated the efficacy of dietary supplements containing icosanoate;iron(3+) in improving iron status among women of childbearing age. Results indicated a significant increase in serum ferritin levels after supplementation over three months, demonstrating its potential as an effective iron source .
Case Study 2: Cellular Uptake Mechanisms
Research focused on the cellular uptake mechanisms of icosanoate;iron(3+) using cultured intestinal cells. Findings suggested that the compound enhances cellular iron uptake through specific transport pathways, indicating its role in improving bioavailability and potentially mitigating iron deficiency .
Mechanism of Action
The mechanism of action of icosanoate;iron(3+) involves its ability to interact with various molecular targets and pathways. In biological systems, iron(3+) ions can participate in redox reactions, facilitating electron transfer processes. The icosanoate ligands may also play a role in modulating the solubility and bioavailability of the compound. The specific molecular targets and pathways involved depend on the context in which the compound is used .
Comparison with Similar Compounds
Comparison with Similar Iron(III) Compounds
Structural and Physicochemical Properties
The table below compares key physicochemical parameters of iron(III) icosanoate (inferred from related compounds) with other iron(III) salts:
Key Observations:
- Solubility: Iron(III) carboxylates (e.g., acetate) are generally water-soluble, whereas icosanoate’s long alkyl chain likely renders it hydrophobic.
- Reactivity: Perchlorate derivatives (e.g., Fe(ClO₄)₃) are potent oxidizers, posing explosion risks when mixed with organics . Acetate and icosanoate salts are less reactive but may act as catalysts in organic synthesis .
- Toxicity: Arsenate-containing compounds are acutely toxic due to arsenic content, requiring stringent handling protocols . Acetate and icosanoate salts show lower toxicity but may cause skin/eye irritation .
Research Findings and Case Studies
Icosanoate in Natural Products
- Ethyl icosanoate constitutes up to 34.51% of VOCs in fresh Cladostephus spongiosus algae, with seasonal variations linked to temperature and oxidative stability .
- In buffalo mozzarella cheese, 2,3-dihydroxypropyl icosanoate serves as a metabolite marker for Protected Designation of Origin (PDO) certification, distinguishing it from non-PDO products .
Iron(III) Acetate in Industrial Processes
- Thermal decomposition of iron(III) acetate yields Fe₂O₃ nanoparticles, used in magnetic storage devices and catalysis. The process is optimized at 300–400°C under inert atmospheres .
- Safety protocols mandate PPE (gloves, goggles) during handling to mitigate respiratory and dermal exposure risks .
Biological Activity
Icosanoate;iron(3+) is a compound that combines the fatty acid icosanoate (also known as icosanoic acid or docosanoic acid) with iron in its +3 oxidation state. This compound has garnered attention in bioinorganic chemistry due to its potential biological activities, particularly in antioxidant, antimicrobial, and neuroprotective capacities. This article explores the biological activity of this compound based on recent research findings and case studies.
Chemical Structure and Properties
Icosanoate is a long-chain saturated fatty acid with the molecular formula . When complexed with iron(3+), the resulting coordination compound can exhibit unique properties due to the interaction between the fatty acid and the metal ion. These interactions may enhance the solubility, stability, and biological efficacy of the iron complex.
Antioxidant Activity
Research indicates that iron complexes can exhibit significant antioxidant activity. For instance, studies on various iron(III) complexes have shown their ability to scavenge free radicals such as hydroxyl radicals and 1,1-diphenyl-2-picrylhydrazyl (DPPH) radicals. The antioxidant capacity of these complexes is crucial for preventing oxidative stress-related damage in biological systems .
Table 1: Antioxidant Activity of Icosanoate;Iron(3+) Compared to Other Iron Complexes
| Compound | DPPH Scavenging Activity (%) | Hydroxyl Radical Scavenging Activity (%) |
|---|---|---|
| Icosanoate;Iron(3+) | TBD | TBD |
| Iron(III) Complex with NSAIDs | 85 | 90 |
| Ascorbic Acid | 95 | 92 |
Note: TBD = To Be Determined; values are illustrative based on available data.
Neuroprotective Effects
The neuroprotective potential of iron complexes, including those with fatty acids like icosanoate, has been explored in relation to neurodegenerative diseases such as Alzheimer's disease. In vitro studies have demonstrated that these complexes can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that break down acetylcholine, thereby potentially increasing its levels and enhancing cognitive function .
Case Study: Neuroprotective Effects of Iron Complexes
In a study examining the effects of various iron complexes on neuronal cell lines, it was found that those containing fatty acids exhibited enhanced neuroprotective properties compared to their non-fatty acid counterparts. The study reported a significant reduction in cell death under oxidative stress conditions when treated with these complexes.
Antimicrobial Activity
The antimicrobial properties of iron complexes have been well-documented. Icosanoate;iron(3+) may exhibit similar activities due to the inherent properties of both components. Iron is known to play a role in microbial metabolism, and its complexes can disrupt microbial growth by interfering with iron acquisition mechanisms used by pathogens .
Table 2: Antimicrobial Efficacy of Icosanoate;Iron(3+)
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | TBD |
| Escherichia coli | TBD |
| Candida albicans | TBD |
Note: Values are illustrative based on available data.
The biological activity of icosanoate;iron(3+) is believed to stem from its ability to chelate metal ions and modulate enzymatic activities. The fatty acid moiety may enhance cellular uptake and bioavailability, while the iron ion plays a critical role in redox reactions that contribute to its antioxidant effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
